![molecular formula C8H12N2 B183365 1-Azabicyclo[2.2.2]octane-3-carbonitrile CAS No. 51627-76-0](/img/structure/B183365.png)

1-Azabicyclo[2.2.2]octane-3-carbonitrile

Vue d'ensemble

Description

1-Azabicyclo[2.2.2]octane-3-carbonitrile is a structurally unique compound . It is a part of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

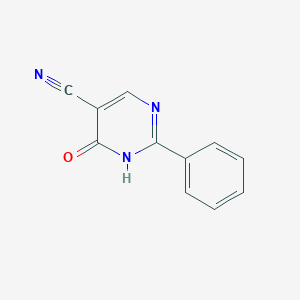

This compound contains total 23 bond(s); 11 non-H bond(s), 1 multiple bond(s), 1 triple bond(s), 3 six-membered ring(s), 1 tertiary amine(s) (aliphatic), and 1 nitrile(s) (aliphatic) .Applications De Recherche Scientifique

Synthesis and Structural Analysis :

- It's been used as a precursor for the synthesis of 1-azabicyclo[2.2.2]octane-4-carbonitrile and 1-azabicyclo[3.2.2]nonane-5-carbonitrile through the alkylation of pyridine-4-carboxamide and subsequent reactions (Svoboda & Paleček, 1995).

- Structural studies involving derivatives like alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates and 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochlorides have been conducted to understand the compound's chemical properties and resonance using techniques like IR and NMR spectroscopy and X-ray diffraction (Arias-Pérez et al., 2003); (Arias-Pérez et al., 2001).

Synthesis of Diverse Azabicyclo[2.2.2]octanes :

- There have been reports of a diastereoselective synthesis approach for azabicyclo[2.2.2]octanes from available materials. This strategy involves the creation of 2-aminoprop-1-ene-1,1,3-tricarbonitrile through dimerization and subsequent reactions (Alizadeh et al., 2014).

In Medicinal Chemistry and Drug Synthesis :

- Compounds like 1-azabicyclo[2.2.2]octan-3-one. HCl have been used in photo-thermal reaction conditions to produce molecules via intermolecular double Michael reaction for potential medicinal applications (Zoorob et al., 2005).

- In the field of neurology, certain 3-substituted 1-azabicyclo[2.2.2]octanes were identified as alpha7 nicotinic acetylcholine receptor agonists, showing the potential for neurological disorder treatments (Tatsumi et al., 2004).

Analytical Chemistry Applications :

- Derivatization methods have been developed for determining amines in alkaline mediums using 3-Azabicyclo[3.3.0]octane derivatives. This method is particularly well adapted for studying phase equilibria in certain systems and for determining amines in aqueous solutions (Duriche et al., 1999).

Spectroscopic Studies :

- Raman spectroscopy has been applied to study the molecular complexes of 1-azabicyclo[2.2.2]octane with various elements, providing insights into the vibrational modes and complexation behaviors of the compound (Santos & Mello, 1988).

Mécanisme D'action

Target of Action

The primary target of 1-Azabicyclo[22It’s structurally related to the family of tropane alkaloids . These alkaloids are known to interact with various biological targets, displaying a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 1-Azabicyclo[22Given its structural similarity to tropane alkaloids, it may share similar interactions with its targets .

Biochemical Pathways

The specific biochemical pathways affected by 1-Azabicyclo[22Tropane alkaloids, which share a similar structure, are known to influence various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Azabicyclo[22Its boiling point is reported to be 95-100 °C (at 0.1 Torr), and it has a predicted density of 1.08±0.1 g/cm3 . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 1-Azabicyclo[22Tropane alkaloids, which share a similar structure, are known to have a wide array of interesting biological activities .

Propriétés

IUPAC Name |

1-azabicyclo[2.2.2]octane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSMHHPNBLZOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902750 | |

| Record name | NoName_3302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51627-76-0 | |

| Record name | 1-azabicyclo(2.2.2)-octane, 3-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)

![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)

![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)

![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)

![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)